![molecular formula C15H20N2O3 B5597482 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(3-methylphenyl)acetamide](/img/structure/B5597482.png)
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(3-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related 2-oxo-morpholin-3-yl-acetamide derivatives involves multiple steps, including the introduction of a gem-dimethyl group for improved plasmatic stability and antifungal activity against Candida and Aspergillus species (Bardiot et al., 2015). Another study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides shows a detailed synthetic route involving esterification, hydrazidation, and thiolation steps, highlighting the versatility and potential for structural modification of such compounds (Gul et al., 2017).
Molecular Structure Analysis
The structural elucidation of similar compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been achieved through spectroscopic techniques and in silico modeling, providing insight into their molecular conformation and potential interactions with biological targets (Sharma et al., 2018).
Chemical Reactions and Properties
Research into N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides has explored their potential as H1-antihistaminics, demonstrating the reactivity and functional versatility of these compounds (Rao & Reddy, 1994). The antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides has also been evaluated, showing variable activity against microbial species (Gul et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and stability, are crucial for their application in medicinal chemistry and other fields. Although specific data on "2-(4-ethyl-2-oxo-3-morpholinyl)-N-(3-methylphenyl)acetamide" are not directly available, related studies provide a framework for understanding the behavior of similar molecules under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, pharmacological activities, and interaction with biological targets, are essential for the development of therapeutics. The broad-spectrum antifungal activity and plasmatic stability improvements seen in derivatives indicate the potential for these compounds in drug development (Bardiot et al., 2015).
properties
IUPAC Name |
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-17-7-8-20-15(19)13(17)10-14(18)16-12-6-4-5-11(2)9-12/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXIXFXTFOHINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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